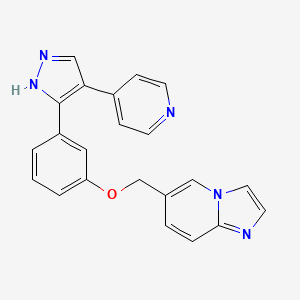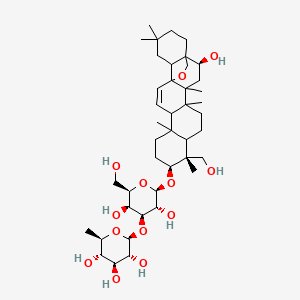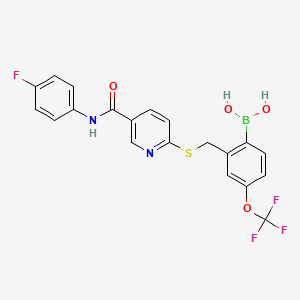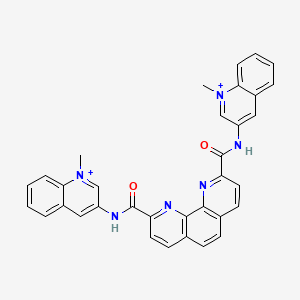
Rifabutin (Mycobutin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifabutin, marketed under the brand name Mycobutin, is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex (MAC) infections in patients with advanced HIV infection . It belongs to the rifamycin family of antibiotics and works by inhibiting DNA-dependent RNA polymerase in bacteria, thereby blocking RNA production .
Preparation Methods
Rifabutin is synthesized through a semi-synthetic process starting from rifamycin S. Industrial production methods typically involve the use of large-scale fermentation to produce rifamycin S, followed by chemical modification to obtain rifabutin .
Chemical Reactions Analysis
Rifabutin undergoes various chemical reactions, including:
Oxidation: Rifabutin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the rifabutin molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically modified rifabutin molecules with altered pharmacological properties .
Scientific Research Applications
Rifabutin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Employed in research on bacterial RNA polymerase and its inhibition.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, leading to the suppression of bacterial growth and eventual cell death . The molecular targets of rifabutin include the bacterial RNA polymerase enzyme, which is essential for bacterial replication .
Comparison with Similar Compounds
Rifabutin is often compared with other rifamycin antibiotics, such as rifampin and rifapentine. While all three compounds share a similar mechanism of action, rifabutin is unique in its pharmacokinetic properties, including a longer half-life and better tissue penetration . This makes rifabutin particularly effective in treating infections in patients with HIV, where tissue penetration is crucial .
Similar compounds include:
Rifampin: Another rifamycin antibiotic used to treat tuberculosis and other bacterial infections.
Rifapentine: A rifamycin antibiotic with a longer half-life, used in combination therapy for tuberculosis.
Rifabutin’s unique properties, such as its ability to penetrate tissues more effectively, make it a valuable option in specific clinical scenarios .
Properties
Molecular Formula |
C46H62N4O11 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |
InChI Key |
AZFBLLCNOQPJGJ-KJUFURHWSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)


![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)
![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)



![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)

![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)

